molecular formula C11H15NO2 B1475854 4-(2-Methoxyethoxy)indoline CAS No. 2097946-62-6

4-(2-Methoxyethoxy)indoline

Cat. No.: B1475854
CAS No.: 2097946-62-6
M. Wt: 193.24 g/mol
InChI Key: HJAWNQLOMWIZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Role as a Synthetic Intermediate

The most probable current utility of 4-(2-Methoxyethoxy)indoline is as a building block or synthetic intermediate in the creation of more complex molecules. medchemexpress.com The indoline (B122111) nitrogen can be readily functionalized, and the benzene ring can undergo electrophilic substitution, making it a versatile starting material.

Future research could focus on utilizing this compound in the synthesis of:

Novel Pharmaceutical Agents: As a scaffold for developing new drugs targeting a variety of receptors and enzymes. The specific substitution pattern could offer unique structure-activity relationships. rsc.org

Organic Functional Materials: Incorporation into polymers or dyes, where the methoxyethoxy group could influence solubility and photophysical properties.

Exploration of Biological Activity

The indoline core is associated with a wide range of biological activities. Future studies could explore whether this compound itself exhibits any interesting pharmacological properties. Areas of investigation could include:

Anticancer Activity: Many indoline derivatives have been investigated as potential anticancer agents. samipubco.com

Neurological Activity: The structural similarity to neurotransmitters like serotonin suggests potential activity in the central nervous system.

Antimicrobial Properties: Indole (B1671886) and indoline derivatives have also been explored for their potential as antimicrobial agents.

The lack of available data means that the toxicological profile and metabolic fate of this compound are also completely unknown, which would be a critical first step in any biological investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2097946-62-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(2-methoxyethoxy)-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15NO2/c1-13-7-8-14-11-4-2-3-10-9(11)5-6-12-10/h2-4,12H,5-8H2,1H3

InChI Key

HJAWNQLOMWIZBL-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC2=C1CCN2

Canonical SMILES

COCCOC1=CC=CC2=C1CCN2

Origin of Product

United States

Detailed Research Findings

As of now, there are no detailed research findings to report. Searches of scientific databases have not yielded any studies that have synthesized, characterized, or evaluated 4-(2-Methoxyethoxy)indoline. Consequently, there is no experimental data to present in tabular format.

Conclusion

Strictly Excluding Dosage, Administration, Safety, Adverse Effects, and Clinical Human Trial Data

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Species

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical component of preclinical drug development. srce.hrnih.gov These studies are essential for selecting new chemical entities with favorable pharmacokinetic profiles to advance into later-stage development. srce.hr The liver is the primary site of metabolism for many drugs, making liver-derived in vitro systems crucial for early assessment. thermofisher.com

In Vitro Metabolic Stability (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo behavior of a compound. nuvisan.com These experiments typically involve incubating a test compound with liver fractions, such as microsomes or hepatocytes, from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. nuvisan.comsrce.hr The rate at which the parent compound disappears over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr

From this data, key pharmacokinetic parameters are calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). thermofisher.comnuvisan.comsrce.hr Intrinsic clearance reflects the inherent ability of liver enzymes to eliminate a drug. nuvisan.com These in vitro values can then be scaled to predict in vivo hepatic clearance in animals and humans, helping to forecast drug exposure, bioavailability, and potential dose levels. nuvisan.comsrce.hrnih.gov Compounds with very high metabolic rates may be eliminated too quickly to be effective, while those with very low rates might accumulate and cause toxicity. srce.hr Cryopreserved hepatocytes are often considered a gold standard model as they contain a full complement of Phase I and Phase II metabolic enzymes. thermofisher.comsrce.hr

Illustrative Data: In Vitro Metabolic Stability of a Test Compound

Species System t½ (min) CLint (µL/min/mg protein)
Human Liver Microsomes 45 30.8
Rat Liver Microsomes 28 49.5
Dog Liver Microsomes 62 22.4
Human Hepatocytes 55 25.2 (µL/min/10⁶ cells)
Rat Hepatocytes 35 39.6 (µL/min/10⁶ cells)

This table presents hypothetical data for illustrative purposes.

Metabolite Identification and Profiling Using Advanced Techniques

Identifying the metabolic pathways of a new chemical entity is crucial for understanding its efficacy and safety. nih.gov This process, known as metabolite identification and profiling, determines the chemical structures of metabolites formed after the parent drug is processed by metabolic enzymes. sciex.com Studies are conducted both in vitro, using systems like liver microsomes and hepatocytes, and in vivo, by analyzing samples (plasma, urine, feces) from preclinical species. nih.gov

Advanced analytical techniques, primarily high-resolution tandem mass spectrometry (LC-HRMS), are the cornerstone of modern metabolite identification. nih.govsciex.comthermofisher.com These instruments can detect and structurally characterize metabolites by comparing their mass spectra and fragmentation patterns with those of the parent compound. nih.govsciex.com Common metabolic transformations include Phase I reactions (e.g., oxidation, hydroxylation, dehydrogenation) and Phase II reactions (e.g., glucuronidation, sulfation), which generally make the compound more water-soluble for excretion. srce.hrnih.gov For indoline-containing compounds, a known metabolic pathway can be the dehydrogenation of the indoline (B122111) ring to form an indole (B1671886) structure, a reaction often catalyzed by cytochrome P450 enzymes. nih.gov

Illustrative Data: Potential Metabolites Identified for a Test Compound

Metabolite ID Proposed Biotransformation Mass Shift Found In Vitro (Species)
M1 Hydroxylation +16 Human, Rat, Dog
M2 Dihydroxylation +32 Human, Rat
M3 N-demethylation -14 Dog
M4 O-glucuronide +176 Human
M5 Sulfate conjugate +80 Rat

This table presents hypothetical data for illustrative purposes.

Cytochrome P450 (CYP) Inhibition and Induction Studies

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. semanticscholar.orgnih.gov Therefore, it is critical to assess whether a new drug candidate can inhibit or induce these enzymes, as this can lead to significant drug-drug interactions (DDIs). semanticscholar.orgnih.gov

CYP Inhibition studies determine if a compound can block the metabolic activity of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.govresearchgate.net These assays are typically performed using human liver microsomes or recombinant human CYP enzymes. The potential of a compound to inhibit an enzyme is quantified by its IC50 value—the concentration required to reduce enzyme activity by 50%. A low IC50 value suggests a higher risk of causing DDIs when co-administered with other drugs metabolized by the same enzyme. nih.gov

CYP Induction studies investigate whether a compound can increase the expression of CYP enzymes. This can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. These studies are often conducted using cultured human hepatocytes.

Illustrative Data: In Vitro CYP450 Inhibition Profile (IC50 values in µM)

Compound CYP1A2 CYP2C9 CYP2C19 CYP2D6 CYP3A4
Test Compound >50 25.3 42.1 >50 15.8
Positive Control 0.1 0.5 1.2 0.08 0.3

This table presents hypothetical data for illustrative purposes.

Plasma Protein Binding Characteristics

Once a drug enters the bloodstream, it can bind to plasma proteins, most commonly human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). nih.govscielo.org.mxscielo.org.mx The extent of this binding is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties. nih.gov Only the unbound (free) fraction of the drug is able to distribute into tissues, interact with its therapeutic target, be metabolized, and be excreted. nih.gov

High plasma protein binding can limit drug distribution and result in lower efficacy, while very low binding might lead to rapid clearance. nih.gov The fraction of drug unbound in plasma (fu,plasma) is measured using techniques such as equilibrium dialysis or ultrafiltration. nih.govnih.gov These studies are conducted across different species, as binding can vary significantly, impacting the translation of preclinical data to humans. nih.gov

Illustrative Data: Plasma Protein Binding in Various Species

Species Fraction Unbound (fu) % Bound
Human 0.05 95%
Rat 0.12 88%
Dog 0.08 92%
Mouse 0.15 85%

This table presents hypothetical data for illustrative purposes.

Blood-Brain Barrier Permeability and Tissue Distribution

For drugs intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. nih.govmdpi.com The BBB is a highly selective barrier that protects the brain from circulating substances. mdpi.comnih.gov Conversely, for non-CNS drugs, minimal BBB penetration is often desired to avoid potential neurological side effects.

BBB permeability can be assessed using in vitro models, such as cell monolayers (e.g., Caco-2, MDCK), which simulate the barrier. nih.gov These assays measure the apparent permeability coefficient (Papp). In vivo studies in preclinical models, such as rodents, provide more definitive data on brain penetration by measuring the ratio of the drug concentration in the brain to that in the plasma (brain-to-plasma ratio). nih.gov Studies on indoline and indole derivatives have shown that structural modifications can significantly affect their ability to cross the BBB. nih.govnih.gov

Illustrative Data: In Vitro BBB Permeability Assessment

Direction Papp (10⁻⁶ cm/s) Efflux Ratio Classification
Apical to Basolateral (A→B) 8.5 1.8 High Permeability
Basolateral to Apical (B→A) 15.3

This table presents hypothetical data for illustrative purposes. An efflux ratio (B→A / A→B) of less than 2 suggests passive diffusion is the primary mechanism of transport.

Pharmacokinetic Modeling in Pre-clinical Animal Models

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. nih.gov In preclinical development, PK studies are conducted in animal models (e.g., mice, rats, dogs) to understand the ADME properties of a compound in a living system. nih.gov

Data from these in vivo studies are used to build PK models that can simulate drug exposure and disposition. nih.govnih.gov This information is vital for predicting human PK parameters through methods like allometric scaling or physiologically based pharmacokinetic (PBPK) modeling. nih.govnih.gov These models integrate in vitro data (e.g., metabolic stability, protein binding) with in vivo findings to create a comprehensive picture of the drug's behavior, which helps in designing first-in-human clinical trials. nih.gov

Illustrative Data: Pharmacokinetic Parameters in Rats

Parameter Value Unit
Cmax (Maximum Concentration) 1200 ng/mL
Tmax (Time to Cmax) 1.5 h
AUC (Area Under the Curve) 7500 ng·h/mL
t½ (Half-life) 4.2 h
CL (Clearance) 25 mL/min/kg
Vd (Volume of Distribution) 3.1 L/kg

This table presents hypothetical data for illustrative purposes.

Bioavailability Determination in Animal Models4.2.2. Clearance Mechanisms and Half-life Estimation4.2.3. Volume of Distribution Assessment

Further research on 4-(2-Methoxyethoxy)indoline is required to determine its pharmacokinetic profile.

Advanced Analytical and Spectroscopic Characterization of 4 2 Methoxyethoxy Indoline

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating 4-(2-Methoxyethoxy)indoline from starting materials, by-products, and degradants, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of non-volatile and thermally labile compounds like this compound. cetjournal.it These techniques offer high resolution, sensitivity, and reproducibility.

A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. cetjournal.itresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the two phases. UPLC, utilizing smaller particle sizes (<2 µm) in the stationary phase, operates at higher pressures to provide faster analysis times and superior resolution compared to conventional HPLC. sigmaaldrich.com Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the indoline (B122111) chromophore absorbs strongly (around 254 nm or 280 nm). cetjournal.it

Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Analysis of this compound

Parameter HPLC Condition UPLC Condition
Column C18, 150 x 4.6 mm, 5 µm C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 5% to 95% B over 20 min 5% to 95% B over 5 min
Flow Rate 1.0 mL/min 0.5 mL/min
Column Temp. 30 °C 40 °C
Detection UV at 254 nm UV at 254 nm

| Injection Vol. | 10 µL | 2 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. notulaebotanicae.ro For a compound like this compound, which has a moderate boiling point, GC-MS can be used for both purity assessment and identification of volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint. nih.govnih.gov

Due to the presence of a secondary amine, which can cause peak tailing, derivatization (e.g., silylation or acylation) may sometimes be employed to improve chromatographic performance and volatility. nih.gov The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries. sysrevpharm.org

Table 2: Typical GC-MS Parameters for the Analysis of this compound

Parameter Condition
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line 280 °C

| Mass Range | 40-500 m/z |

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to control the enantiomeric purity of the compound. nih.gov Chiral chromatography is the most effective method for separating and quantifying enantiomers. wikipedia.org

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds. mdpi.com The separation is typically performed using normal-phase (e.g., hexane/alcohol mixtures) or polar organic mobile phases. phenomenex.commdpi.com The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Table 3: Representative Chiral HPLC Method for Enantiomeric Purity of this compound

Parameter Condition
Column Polysaccharide-based CSP (e.g., Chiralpak® IA or Chiralcel® OD-H)
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm

| Injection Vol. | 10 µL |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive structural information.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the aromatic protons, the aliphatic protons of the indoline ring, the protons of the methoxyethoxy side chain, and the N-H proton.

¹³C NMR: The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, aliphatic, ether). nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. libretexts.org HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations, which are crucial for connecting the methoxyethoxy substituent to the indoline core. libretexts.orgscribd.com

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

Proton Assignment Predicted Shift (ppm) Multiplicity Integration
Aromatic (H-6, H-7) 7.0 - 7.2 m 2H
Aromatic (H-5) 6.5 - 6.7 d 1H
-OCH₂- (ethoxy) 4.0 - 4.2 t 2H
-OCH₂- (ethoxy) 3.7 - 3.9 t 2H
-CH₂- (indoline, C3) 3.5 - 3.7 t 2H
-OCH₃ (methoxy) 3.4 - 3.5 s 3H
-CH₂- (indoline, C2) 3.0 - 3.2 t 2H

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Shift (ppm)
Aromatic (C-7a) 150 - 152
Aromatic (C-4) 145 - 147
Aromatic (C-3a) 130 - 132
Aromatic (C-6) 127 - 129
Aromatic (C-7) 115 - 117
Aromatic (C-5) 105 - 107
-OCH₂- (ethoxy) 70 - 72
-OCH₂- (ethoxy) 68 - 70
-OCH₃ (methoxy) 58 - 60
-CH₂- (indoline, C2) 46 - 48

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.govescholarship.org This technique is critical for confirming the identity of the target compound and for identifying unknown impurities.

Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), involve isolating the protonated molecular ion ([M+H]⁺) and inducing its fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation would involve cleavage of the ether side chain and fragmentation of the indoline ring system. libretexts.orgmiamioh.edu The primary fragment would likely result from the loss of the methoxyethoxy group.

Table 6: Predicted HRMS Data and Major Fragments for this compound

Ion Elemental Formula Calculated m/z Description
[M+H]⁺ C₁₁H₁₆NO₂⁺ 194.1176 Protonated Molecular Ion
[M+H - C₃H₆O]⁺ C₈H₁₀NO⁺ 136.0757 Loss of methoxyacetaldehyde
[M+H - C₃H₇O₂]⁺ C₈H₉N⁺ 119.0735 Cleavage of the entire side chain

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The structural elucidation and electronic properties of this compound are significantly informed by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques probe the vibrational modes of chemical bonds and the electronic transitions within the molecule, respectively, providing a detailed fingerprint of its chemical identity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its distinct structural components: the indoline ring, the ether linkage, and the alkyl and aromatic C-H bonds.

The spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine of the indoline ring, typically appearing as a medium-intensity band in the region of 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations from the benzene ring portion of the indoline core are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxyethoxy group would appear just below 3000 cm⁻¹.

A key feature would be the strong C-O stretching vibrations from the ether linkages, which typically produce intense bands in the 1050-1250 cm⁻¹ region. The aromatic C=C stretching vibrations of the ring are expected in the 1450-1600 cm⁻¹ range. The out-of-plane bending of the aromatic C-H bonds can provide information about the substitution pattern on the benzene ring.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine (Indoline)3350 - 3450Medium
Aromatic C-H StretchBenzene Ring3000 - 3100Medium-Weak
Aliphatic C-H Stretch-CH₂-, -CH₃2850 - 2960Medium-Strong
Aromatic C=C StretchBenzene Ring1450 - 1600Medium
C-O StretchEther (-CH₂-O-CH₂-)1050 - 1250Strong
C-N StretchAromatic Amine1250 - 1350Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the indoline chromophore. Indole (B1671886) and its derivatives typically exhibit two main absorption bands originating from π→π* transitions of the benzene ring system. core.ac.ukresearchdata.edu.au

The methoxyethoxy substituent at the 4-position acts as an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The lone pair of electrons on the ether oxygen can interact with the π-system of the aromatic ring, which is expected to cause a bathochromic (red) shift to longer wavelengths and potentially an increase in molar absorptivity compared to unsubstituted indoline. The spectrum is typically measured in a solvent like methanol or ethanol. core.ac.ukresearchdata.edu.au

TransitionTypical Wavelength (λmax) for IndolesExpected Effect of 4-(2-Methoxyethoxy) Substituent
π→π* (¹Lₐ band)~220 nmBathochromic Shift
π→π* (¹Lₑ band)~270-290 nmBathochromic Shift

X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Co-Crystallization

Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and torsional angles. This would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state.

The analysis would detail the geometry of the indoline ring system, which is typically nearly planar but with some puckering in the five-membered ring. Furthermore, it would elucidate the conformation of the flexible 2-methoxyethoxy side chain, showing how it is oriented relative to the indoline core. Intermolecular interactions, such as hydrogen bonding involving the indoline N-H group and potential weak C-H···O interactions, which dictate the crystal packing, would also be identified. nih.gov

Ligand-Protein Co-Crystallization

In the context of drug discovery, this compound may act as a ligand that binds to a specific protein target. X-ray crystallography is a crucial tool in structure-based drug design, providing atomic-level details of how a ligand interacts with its receptor. peakproteins.comcreative-biostructure.com The method of co-crystallization is frequently employed to obtain a crystal of the protein-ligand complex. nih.gov

The process involves several key steps:

Complex Formation : The purified target protein is incubated with an excess of the ligand, this compound, to allow for the formation of a stable protein-ligand complex in solution. peakproteins.comnih.gov The concentration of the ligand is often several times higher than that of the protein to ensure saturation of the binding sites. hamptonresearch.com

Crystallization Screening : The protein-ligand complex solution is then used in crystallization trials, where a wide range of conditions (e.g., pH, temperature, precipitant type, and concentration) are screened to find the optimal conditions for growing diffraction-quality crystals.

Data Collection and Structure Determination : A suitable crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. This data is then processed to calculate an electron density map, into which the atomic structure of the protein-ligand complex is built and refined. peakproteins.com

The resulting structure reveals the precise binding mode of this compound within the protein's active site, identifying key amino acid residues involved in the interaction and the specific non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. This information is invaluable for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogs. creative-biostructure.com

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of compounds in complex matrices and for the identification of metabolic products.

Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique ideally suited for the analysis of this compound in complex mixtures such as biological fluids, environmental samples, or crude reaction products. The liquid chromatography component separates the components of the mixture based on their physicochemical properties (e.g., polarity). A reversed-phase HPLC method would likely be effective, separating this compound from more polar and less polar impurities. mdpi.com

Following separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly sensitive and selective detection. This allows for the accurate quantification and confirmation of the identity of this compound, even at very low concentrations in a complex sample. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization of the N-H group to increase volatility. GC-MS offers high chromatographic resolution for separating volatile compounds. notulaebotanicae.ronih.gov The choice between LC-MS and GC-MS would depend on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Metabolite Identification

Understanding the metabolic fate of a compound is critical in pharmaceutical development. LC coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for identifying and characterizing drug metabolites. researchgate.netmdpi.com An in vitro metabolism study of this compound would typically involve incubating the compound with liver microsomes, which contain cytochrome P450 enzymes responsible for drug metabolism.

The resulting mixture is then analyzed by LC-MS/MS. The parent compound and its metabolites are separated by the LC system. The mass spectrometer detects the molecular ions of potential metabolites, which will differ from the parent compound by a specific mass shift corresponding to a particular biotransformation. Common metabolic pathways for a molecule like this compound include oxidation, demethylation, and conjugation. researchgate.net

Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ions of the suspected metabolites. The resulting fragmentation patterns provide structural information that helps to pinpoint the site of metabolic modification. For example, a +16 Da mass shift would indicate the addition of an oxygen atom (hydroxylation), and the fragmentation pattern could distinguish between hydroxylation on the aromatic ring versus the side chain.

Metabolic ReactionMass Change (Da)Potential Metabolite Structure
Hydroxylation+16Hydroxylation on the aromatic ring or aliphatic chain
Oxidation (Indoline to Indole)-2Formation of 4-(2-Methoxyethoxy)indole
O-Demethylation-14Removal of the terminal methyl group
Glucuronidation+176Conjugation with glucuronic acid at a hydroxyl group or the indoline nitrogen

This systematic approach allows for the comprehensive profiling of metabolites, which is essential for understanding the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com

Computational and Theoretical Studies of 4 2 Methoxyethoxy Indoline

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are standard for predicting a wide range of molecular properties with high accuracy. For a molecule such as 4-(2-Methoxyethoxy)indoline, these calculations can elucidate its fundamental chemical characteristics. The application of these methods can lead to a detailed understanding of the molecule's reactivity, stability, and spectroscopic properties.

Electronic Structure Properties (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure is fundamental to a molecule's chemical behavior. Key aspects include the distribution of electrons and the energies of molecular orbitals.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For heterocyclic compounds like indoline (B122111) derivatives, these orbitals are typically distributed across the aromatic and heterocyclic rings.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically highlights areas of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). For this compound, negative potential would be expected around the oxygen atoms of the methoxyethoxy group and the nitrogen of the indoline ring, suggesting these are sites for hydrogen bonding or electrophilic attack. The aromatic ring would exhibit a mixed potential, while the hydrogen on the indoline nitrogen would be a region of positive potential.

Illustrative Data for a Hypothetical Indoline Derivative: This table presents typical values that could be expected from a DFT calculation on a molecule similar to this compound. The specific values for the target compound would require a dedicated computational study.

Parameter Hypothetical Value Significance
HOMO Energy -5.8 eV Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap 4.6 eV Indicates chemical reactivity and stability.

Conformation Analysis and Conformational Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them. For this compound, the flexible 2-methoxyethoxy side chain can adopt numerous conformations. Computational methods can map the potential energy surface as a function of key dihedral angles, revealing the most probable shapes of the molecule. Understanding the preferred conformation is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a protein's binding site. The analysis of lactones and imidazolidinone derivatives has shown that even small energy differences (less than 2 kcal/mol) between conformers can be computationally determined, and these often correspond to the structures observed in crystal lattices.

Reaction Mechanism Elucidation for Synthesis or Metabolism

Quantum chemical calculations are instrumental in studying the mechanisms of chemical reactions. They can be used to map the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. For the synthesis of this compound, computational studies could compare different synthetic routes, such as variations of the Fischer, Bischler, or Madelung indole (B1671886) syntheses, to predict which would be most efficient. For instance, a study could model the reductive cyclization of a precursor nitro compound to understand the step-by-step process and optimize reaction conditions. Similarly, the metabolic fate of the compound can be investigated by modeling its interaction with metabolic enzymes like Cytochrome P450. These calculations can predict likely sites of metabolism (e.g., oxidation, demethylation) by calculating the activation energies for hydrogen abstraction or addition at different positions on the molecule.

Molecular Docking and Dynamics Simulations

To understand how this compound might function as a therapeutic agent, it is essential to study its interactions with biological targets like proteins. Molecular docking and dynamics simulations are the primary computational tools for this purpose.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. For this compound, docking studies could be performed against various protein targets, such as kinases or G-protein coupled receptors, to identify potential biological activities.

The results of a docking simulation provide a binding mode, which details the specific interactions between the ligand and the protein. These interactions are typically a combination of:

Hydrogen Bonds: Formed between donor and acceptor groups (e.g., the indoline N-H or ether oxygens with polar amino acid residues).

Hydrophobic Interactions: Occurring between the nonpolar parts of the ligand (like the benzene ring of the indoline) and hydrophobic residues in the binding pocket.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-stacking: Interactions between aromatic rings.

Illustrative Docking Results for an Indole Derivative in a Kinase Binding Site: This table exemplifies typical output from a molecular docking study. The specific interactions for this compound would depend on the specific protein target.

Interacting Residue Interaction Type Distance (Å) Ligand Moiety Involved
GLU 85 Hydrogen Bond 2.1 Indoline N-H
LEU 132 Hydrophobic 3.8 Benzene Ring
ASP 145 Hydrogen Bond 2.9 Methoxyethoxy Oxygen

Dynamic Behavior of the Compound in Biological Environments

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the ligand-protein complex and the surrounding solvent (typically water) over time, usually on the nanosecond to microsecond scale. This provides insights into the stability of the binding mode predicted by docking. An MD simulation can reveal whether the key interactions are maintained over time, how water molecules mediate the binding, and how the protein's conformation might change upon ligand binding. Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different parts of the protein, respectively.

Virtual Screening and Hit Identification

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. osti.govnih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov VS can be broadly categorized into two approaches: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS): This method is used when the three-dimensional (3D) structure of the target is unknown, but a set of molecules with known activity exists. It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. nih.gov A model, or pharmacophore, is built from the known active compounds, defining the essential chemical features required for activity. researchgate.net This model is then used to screen databases for new compounds possessing these features. For this compound, if it were identified as an active "hit" compound, its structure would be used to search for commercially available or virtual compounds with similar shapes and electrostatic properties. acs.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or NMR, for example), SBVS can be employed. This method, often called molecular docking, computationally places candidate molecules from a library into the target's binding site and estimates the binding affinity using a scoring function. scispace.comnih.gov Studies on other indole derivatives have successfully used molecular docking to identify potential inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.govdergipark.org.tr A similar approach would be used to find targets for this compound or to find other molecules that bind to a known target.

The output of a virtual screening campaign is a ranked list of "hits." These hits are then prioritized for experimental testing based on their scores, chemical diversity, and synthetic feasibility.

Table 1: Illustrative Hit List from a Hypothetical Virtual Screening

This table represents a sample output from a virtual screening campaign to identify potential kinase inhibitors, with hits selected based on their docking scores and similarity to a known active indoline scaffold.

Hit IDChemical StructureDocking Score (kcal/mol)Predicted Target
VS-001 2-(4-((4-aminophenyl)ethynyl)phenyl)-4-(2-methoxyethoxy)indoline-10.8EGFR Kinase
VS-002 4-(2-methoxyethoxy)-7-(piperazine-1-carbonyl)indoline-9.5SRC Kinase
VS-003 N-(4-cyanophenyl)-4-(2-methoxyethoxy)indoline-1-carboxamide-9.2VEGFR2 Kinase
VS-004 5-fluoro-4-(2-methoxyethoxy)-2-oxoindoline-1-sulfonamide-8.9CDK2

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A statistically significant QSAR model can be used to predict the activity of newly designed compounds before they are synthesized and to understand which chemical properties are critical for biological function, thereby guiding lead optimization. researchgate.net

Descriptor Calculation and Selection for Predictive Models

The first step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. These are calculated properties that encode different aspects of a molecule's physicochemical characteristics. They can be classified into several types:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, counts of specific functional groups).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular shape, surface area, volume, and properties derived from quantum mechanical calculations).

For a series of analogs based on the this compound scaffold, hundreds or thousands of descriptors would be calculated. mdpi.com Since using all descriptors would lead to a complex and overfitted model, a crucial step is to select a smaller subset of the most relevant descriptors that have the greatest correlation with biological activity. This is achieved using statistical techniques like genetic algorithms or stepwise multiple linear regression. semanticscholar.org

Table 2: Examples of Molecular Descriptors for QSAR Analysis

This table shows a selection of descriptors that would be calculated for this compound and its derivatives in a typical QSAR study.

Descriptor ClassDescriptor NameDescriptionPotential Influence on Activity
Physicochemical LogPThe logarithm of the octanol/water partition coefficient.Lipophilicity, membrane permeability
Topological TPSA (Topological Polar Surface Area)Sum of surfaces of polar atoms (O, N) in a molecule.Hydrogen bonding capacity, cell penetration
Electronic Dipole MomentA measure of the overall polarity of the molecule.Strength of polar interactions with the target
3D/Shape Molecular VolumeThe van der Waals volume of the molecule.Steric fit within the binding pocket
Constitutional nHBDon / nHBAccNumber of hydrogen bond donors / acceptors.Specific hydrogen bond interactions

Model Development, Validation, and Interpretation for Design Guidance

Once a relevant set of descriptors is selected, a mathematical model is developed to link them to the biological activity. A common method is Multiple Linear Regression (MLR), which generates a simple linear equation. semanticscholar.org For instance, a hypothetical QSAR model for a series of this compound derivatives might look like this:

pIC₅₀ = 0.65 * LogP - 0.02 * TPSA + 1.2 * (Dipole_Z) + 3.5

Before a model can be used, it must be rigorously validated to ensure it is statistically robust and has predictive power. scispace.com Key validation metrics include:

r² (Coefficient of Determination): Indicates how well the model fits the training data.

q² (Cross-validated r²): Measures the internal predictive ability of the model (from techniques like leave-one-out cross-validation).

r²_pred (External Validation r²): Assesses the model's ability to predict the activity of an external test set of compounds not used in model development.

A validated model provides crucial guidance for designing new molecules. semanticscholar.org In the hypothetical equation above, the positive coefficient for LogP suggests that increasing lipophilicity could enhance activity, while the negative coefficient for TPSA indicates that a lower polar surface area might be beneficial. Such insights allow medicinal chemists to rationally design new analogs of this compound with a higher probability of improved potency.

De Novo Design Strategies Based on this compound Scaffolds

De novo design is a computational strategy for creating entirely new molecules that are tailored to fit a specific biological target's binding site. osti.gov Unlike virtual screening, which searches existing compound libraries, de novo design builds novel chemical structures from the ground up, either by linking small molecular fragments together or by "growing" a molecule atom-by-atom within the binding site. nih.gov

The this compound structure can serve as an excellent starting point or "scaffold" for de novo design. nih.gov Computational programs can use this core and explore different ways to elaborate upon it to maximize favorable interactions with a target protein. For example, the software might suggest adding a hydrogen bond donor to interact with a backbone carbonyl in the target, or a hydrophobic group to fill a vacant pocket. This approach has the potential to generate novel chemical entities with high potency and unique intellectual property. frontiersin.org Studies have shown that even minimalist scaffolds can be computationally elaborated to achieve sophisticated functions. nih.gov

Table 3: Illustrative Molecules from a De Novo Design Strategy

This table shows hypothetical molecules generated by a de novo design algorithm using the this compound scaffold to optimize binding to a hypothetical protein target.

Design StrategyGenerated StructureRationale for Modification
Fragment Linking 4-(2-methoxyethoxy)-1-(1H-pyrazol-4-yl)indolineA pyrazole fragment was added to form a key hydrogen bond with an Aspartate residue in the binding site.
Scaffold Decoration 4-(2-methoxyethoxy)indolin-5-ylmethanoneA morpholino-ketone group was added to improve solubility and occupy a solvent-exposed region of the target.
Scaffold Hopping 7-(2-methoxyethoxy)-1,2,3,4-tetrahydroquinolineThe indoline core was replaced with a tetrahydroquinoline scaffold to explore alternative core geometries while maintaining key interactions.

Focus on Research Tools, Probe Compounds, and Scaffolds for Further Investigation, Not Clinical Applications

Utility as a Pharmacological Probe Compound for Target Validation

The indoline (B122111) scaffold is a key component in a variety of pharmacological probes used for target validation. nih.govjst.go.jptandfonline.com These probes are instrumental in confirming the role of a specific biological target in a disease pathway. The structural features of 4-(2-Methoxyethoxy)indoline suggest its potential as a valuable scaffold for developing such probes.

The indoline core provides a rigid framework that can be systematically modified to achieve high affinity and selectivity for a target protein. The nitrogen atom in the indoline ring can act as a hydrogen bond donor or acceptor, while the benzene ring can engage in hydrophobic and π-stacking interactions. nih.gov The 4-position substitution with a 2-methoxyethoxy group introduces a flexible, polar side chain that could potentially interact with solvent-exposed regions of a protein or form additional hydrogen bonds, enhancing binding affinity and specificity.

Table 1: Potential Target Classes for Indoline-Based Pharmacological Probes

Target ClassRationale for Targeting with Indoline ScaffoldsPotential Role of this compound
Kinases The indoline scaffold is a known hinge-binder in many kinase inhibitors.The methoxyethoxy group could be oriented towards the solvent-exposed region, improving solubility and pharmacokinetic properties.
G-Protein Coupled Receptors (GPCRs) Indoline derivatives have shown activity as modulators of various GPCRs.The flexible side chain could explore different sub-pockets within the receptor binding site.
Epigenetic Targets The indoline structure can mimic key interactions in the binding sites of epigenetic enzymes.The ether and methoxy groups could form specific hydrogen bonds with residues in the target protein.
Ion Channels Indoline-based compounds have been developed as ion channel modulators.The overall physicochemical properties could be tuned for optimal membrane permeability and interaction with the channel pore.

The process of target validation would involve synthesizing a library of analogues based on the this compound scaffold. These analogues would be screened against a panel of biological targets to identify a specific interaction. Subsequent structure-activity relationship (SAR) studies would then be conducted to optimize the affinity and selectivity of the lead compound, ultimately leading to a potent and specific pharmacological probe for in-depth target validation studies.

Development of Fluorescent or Radioligand Analogs for Imaging and Binding Studies

Fluorescent and radiolabeled ligands are indispensable tools for visualizing biological processes and quantifying ligand-receptor interactions. mdpi.comacs.orgnih.govrsc.orgccmb.res.in The this compound scaffold is a suitable candidate for the development of such molecular probes.

Fluorescent Analogs:

The development of a fluorescent probe based on this compound would involve the covalent attachment of a fluorophore. The methoxyethoxy group at the 4-position provides a convenient handle for attaching a variety of fluorophores without significantly disrupting the core binding interactions of the indoline scaffold. The choice of fluorophore would depend on the specific application, with options ranging from smaller, environmentally sensitive dyes to larger, brighter fluorophores for advanced imaging techniques. mdpi.comacs.org

Table 2: Potential Fluorophores for Derivatizing this compound

FluorophoreExcitation (nm)Emission (nm)Key Features
NBD (Nitrobenzoxadiazole) ~465~535Small, environmentally sensitive, suitable for detecting binding events. ccmb.res.in
BODIPY ~500-650~510-660High quantum yield, narrow emission spectra, good photostability. mdpi.com
Cyanine Dyes (e.g., Cy3, Cy5) ~550-650~570-670Bright, photostable, suitable for single-molecule imaging and in vivo studies. acs.org

Radioligand Analogs:

For radioligand development, isotopes such as tritium (³H) or carbon-14 (¹⁴C) could be incorporated into the this compound structure. Alternatively, for positron emission tomography (PET) imaging, positron-emitting isotopes like carbon-11 (¹¹C) or fluorine-18 (¹⁸F) could be introduced. The methoxyethoxy group offers a potential site for the introduction of these radioisotopes, for example, by using a ¹¹C-labeled methyl group or a ¹⁸F-labeled fluoroethoxy group. These radioligands would be invaluable for in vitro binding assays and in vivo imaging studies to determine receptor density and occupancy.

Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Discovery (CID) Campaigns

Fragment-Based Drug Discovery (FBDD):

FBDD has emerged as a powerful strategy for identifying novel lead compounds. mdpi.comresearchgate.netacs.orgucl.ac.uk This approach involves screening small, low-molecular-weight fragments that bind weakly to a biological target, and then growing or linking these fragments to generate more potent leads. The this compound molecule, with a predicted molecular weight in the range of many fragment libraries, is an ideal candidate for inclusion in FBDD screening campaigns.

Its indoline core provides a well-defined three-dimensional shape that can efficiently explore the chemical space of a protein's binding site. The methoxyethoxy side chain adds functionality and solubility, which are desirable properties for fragment hits. If identified as a hit, the indoline scaffold offers multiple vectors for chemical elaboration to improve binding affinity and selectivity.

Covalent Inhibitor Discovery (CID):

Covalent inhibitors, which form a permanent bond with their target protein, can offer advantages in terms of potency and duration of action. ucl.ac.uknih.govnih.govacs.orgucl.ac.uk The indoline scaffold can be functionalized with a reactive "warhead" to create a covalent probe. The nitrogen atom or the aromatic ring of the this compound could be derivatized with a mildly electrophilic group, such as an acrylamide or a chloroacetamide, to target a nearby nucleophilic residue (e.g., cysteine or lysine) in the binding site of a protein. The non-covalent interactions of the indoline core would first guide the inhibitor to the target, and then the reactive group would form a covalent bond, leading to irreversible inhibition. ucl.ac.uk

Contribution to Fundamental Indoline Medicinal Chemistry Research and Scaffold Prioritization

The study of this compound, even in a prospective sense, can contribute to the broader understanding of indoline medicinal chemistry. researchgate.netnih.govresearchgate.netnih.govmdpi.comnih.govrsc.orgmdpi.comresearchgate.netebi.ac.uk The indoline scaffold is considered a "privileged" structure due to its ability to serve as a ligand for multiple, unrelated biological targets. researchgate.netnih.gov Understanding how different substituents on this scaffold influence its biological activity is a fundamental goal of medicinal chemistry.

The 4-(2-Methoxyethoxy) substituent is of particular interest. The ether linkage and the terminal methoxy group can act as hydrogen bond acceptors, while the ethylene glycol-like structure can impart favorable physicochemical properties, such as increased solubility and improved pharmacokinetic profiles. sci-hub.box A systematic investigation of this compound and its analogues would provide valuable data for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Table 3: Comparison of Substituents at the 4-Position of the Indoline Scaffold

SubstituentPredicted PropertiesPotential Impact on Biological Activity
-H Non-polarBaseline for comparison
-OH Polar, H-bond donor/acceptorCan form key interactions with the target
-OCH₃ H-bond acceptor, moderately lipophilicCan improve metabolic stability
-O(CH₂)₂OCH₃ Polar, flexible, H-bond acceptorMay enhance solubility and provide additional binding interactions

By comparing the biological activities and physicochemical properties of these and other 4-substituted indolines, researchers can build predictive models to guide the design of future indoline-based compounds. This would aid in scaffold prioritization for different drug discovery programs.

Future Research Avenues and Hypothesis Generation in Chemical Biology and Drug Discovery

The potential of this compound as a research tool opens up several avenues for future investigation in chemical biology and drug discovery. researchgate.netnrfhh.combiosynth.comresearchgate.netorientjchem.org The following are some hypotheses that could guide future research:

Hypothesis 1: Targeting Protein-Protein Interactions (PPIs): The three-dimensional shape of the indoline scaffold may be well-suited to disrupt the large, flat interfaces of PPIs. The 4-(2-methoxyethoxy) group could be a key element in mimicking a hot-spot residue at the interface. Future work could involve screening a library of this compound analogues against various PPI targets implicated in disease.

Hypothesis 2: Development of CNS-active compounds: The physicochemical properties of this compound, particularly its potential for good solubility and moderate lipophilicity, may allow it to cross the blood-brain barrier. This suggests its potential as a scaffold for developing drugs targeting central nervous system (CNS) disorders. nih.gov Future studies could focus on evaluating the brain penetration of this compound and its derivatives.

Hypothesis 3: Use in Phenotypic Screening: Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model without a preconceived target, is a powerful approach to drug discovery. The this compound scaffold, with its potential to interact with a variety of biological targets, is an excellent candidate for inclusion in phenotypic screening libraries. This could lead to the discovery of novel biological activities and new therapeutic targets.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(2-Methoxyethoxy)indoline, and what are their critical parameters?

  • Methodological Answer : A typical approach involves nucleophilic substitution or coupling reactions. For example, in analogous compounds like 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline, tert-butyl carbamate intermediates are deprotected using HCl/1,4-dioxane, followed by purification via ether/hexane precipitation . Key parameters include reaction time (e.g., overnight stirring), solvent selection (1,4-dioxane for acid stability), and purification techniques (filtration under reduced pressure). LCMS (e.g., m/z 236 [M+H]⁺) and HPLC (retention time 0.83 minutes) are critical for confirming product identity .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • HPLC : Use reversed-phase columns (C18) with mobile phases like water/acetonitrile containing 0.1% TFA. Retention times (e.g., 0.83 minutes under SQD-AA05 conditions) help assess purity .
  • LCMS : Electrospray ionization (ESI) in positive ion mode to detect [M+H]⁺ peaks. Calibrate with standards for accurate mass verification .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyethoxy group integration at δ 3.2–4.5 ppm) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight containers at room temperature, away from light and moisture. Similar compounds (e.g., 4-Methoxy-indoline-2,3-dione) show stability under these conditions, but inert atmospheres (N₂/Ar) may further prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF, 1,4-dioxane) to balance reactivity and solubility .
  • Temperature Control : Gradual heating (e.g., 50–80°C) may reduce side reactions. Monitor by TLC/HPLC .
  • Byproduct Analysis : Use preparative HPLC to isolate impurities and identify structural motifs (e.g., over-substitution or ring-opening products) .

Q. What mechanistic insights explain the formation of this compound under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of intermediates (e.g., tert-butyl carbamate) facilitates deprotection, as seen in HCl/1,4-dioxane systems. Monitor pH to avoid excessive acid degradation .
  • Basic Conditions : Use NaHCO₃ or Et₃N to deprotonate nucleophiles (e.g., methoxyethoxy groups). Kinetic studies (e.g., variable-temperature NMR) can reveal transition states .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries (e.g., Gaussian 16) to predict regioselectivity in electrophilic substitution.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging PubChem data for similar indoline derivatives .

Q. What strategies resolve contradictions in reported synthetic yields or purity data?

  • Methodological Answer :

  • Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous HCl) and equipment (e.g., rotary evaporator settings) .
  • Cross-Lab Validation : Collaborate with independent labs to compare HPLC/LCMS profiles and impurity thresholds .
  • Sensitivity Analysis : Use Design of Experiments (DoE) to quantify the impact of variables (e.g., solvent purity, stirring rate) .

Key Citations

  • Synthesis protocols:
  • Analytical methods:
  • Computational modeling:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.